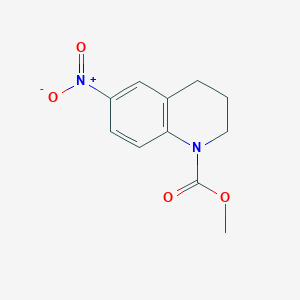![molecular formula C22H22N2O5 B2881633 Ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate CAS No. 898457-20-0](/img/structure/B2881633.png)
Ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate . This compound is a heterocyclic enol containing a Michael acceptor .
Synthesis Analysis
The compound Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .
Chemical Reactions Analysis
The compound Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is involved in multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . These reactions are known for their intrinsic atom efficiency, synthetic potential, reliable performance, convergent nature, and creation of molecular diversity .
Aplicaciones Científicas De Investigación
Synthesis and Potential Antimicrobial Agents
Research indicates the development of new quinazolines, closely related to Ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate, which exhibit potential as antimicrobial agents. The synthesis process involves reactions that yield compounds tested for antibacterial and antifungal activities against various pathogens, demonstrating the chemical's relevance in creating new antimicrobial solutions (Desai, Shihora, & Moradia, 2007).
Anticancer Applications
A series of new ethyl 4-(2-(benzofuran-2-yl)-4-substituted-1,4,5,6,7,8-hexahydroquinolin-1-yl)-benzoates were synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines. This research demonstrates the compound's potential application in developing new anticancer drugs, highlighting its significance in medical chemistry and drug development (El-Deen, Anwar, & Hasabelnaby, 2016).
Enzyme Inhibition and Biological Potentials
Further research explores the synthesis of derivatives and their biological potentials, including monoamine oxidase inhibitory and anticonvulsant properties. These studies provide insight into the chemical's utility in neuroscience and pharmacology, underscoring its versatility and potential in therapeutic applications (Misra, Dwivedi, & Parmar, 1980).
Molecular Docking and Drug Design
Innovative work in molecular docking and structure-activity relationship studies showcases the application of related compounds in drug design. These studies offer valuable insights into how these chemicals can interact with biological targets, guiding the development of drugs with optimized efficacy and safety profiles (Borik & Hussein, 2021).
Direcciones Futuras
The development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enol containing a Michael acceptor is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This suggests potential future directions in the synthesis of related compounds.
Mecanismo De Acción
Target of Action
It is known that the compound is a derivative of isoquinoline, which is a class of compounds known to interact with various biological targets .
Mode of Action
It is known that the compound is a heterocyclic enol containing a michael acceptor, which allows it to participate in ugi-type multicomponent condensation through a smiles rearrangement . This process leads to the efficient production of heterocyclic enamines .
Biochemical Pathways
It is known that isoquinoline derivatives, which this compound is a part of, can have diverse biological activities and can interact with many enzymes and receptors in organisms via non-covalent interactions .
Pharmacokinetics
It is known that the compound obeys all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants .
Result of Action
It is known that the compound leads to the efficient production of heterocyclic enamines , which are known to have various biological activities .
Action Environment
It is known that the principles of green chemistry are considered in the synthesis of this compound, which includes factors such as costs, ease of reaction, overall efficiency, time, safety, and environmental impact .
Propiedades
IUPAC Name |
ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-24-13-12-17-18(21(24)26)6-5-7-19(17)29-14-20(25)23-16-10-8-15(9-11-16)22(27)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAIKIGAMPQZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

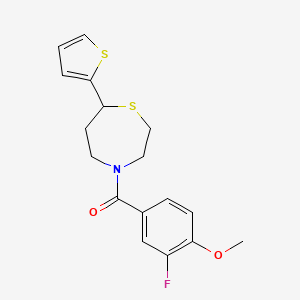
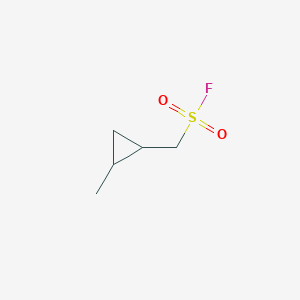
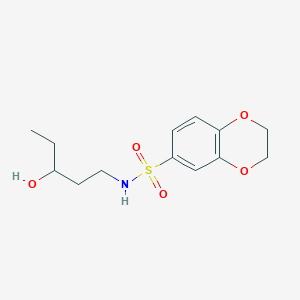
![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881553.png)
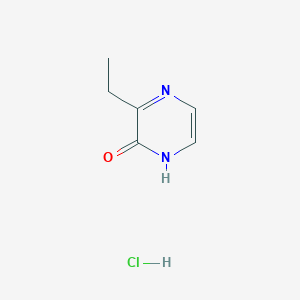
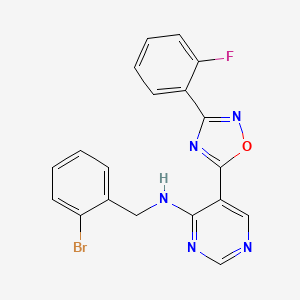

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)
![4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde](/img/structure/B2881561.png)
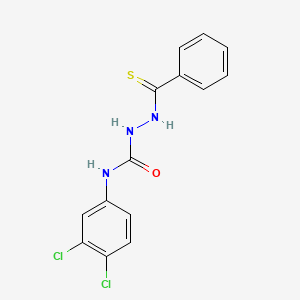
![(2S)-2-[3-(difluoromethyl)phenyl]propan-1-ol](/img/structure/B2881563.png)


